REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][N:16]=1)[C:5]([N:7]([CH2:11][CH2:12][CH3:13])[CH2:8][CH2:9][CH3:10])=[O:6].C(N(CC)CC)C.CN([CH:27]=[O:28])C.[OH2:29]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1C=C(P[C-]2C=CC=C2)C=C(C)C=1.[C-]1(PC2C=C(C)C=C(C)C=2)C=CC=C1.[Fe+2]>[CH2:8]([N:7]([CH2:11][CH2:12][CH3:13])[C:5]([C:4]1[CH:14]=[CH:15][N:16]=[C:2]([C:27]([OH:28])=[O:29])[CH:3]=1)=[O:6])[CH2:9][CH3:10] |f:4.5.6,7.8.9|
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Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)N(CCC)CCC)C=CN1
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.2 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
1,1′-bis(3,5-dimethylphenylphosphino)ferrocene
|
Quantity
|
161 mg
|
Type
|
catalyst
|
Smiles
|
CC=1C=C(C=C(C1)C)P[C-]1C=CC=C1.[C-]1(C=CC=C1)PC1=CC(=CC(=C1)C)C.[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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Heat
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
the reaction
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Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify
|
Type
|
WASH
|
Details
|
(silica gel chromatography, eluting with 0:100 to 10:90 methanol:chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(C(=O)C1=CC(=NC=C1)C(=O)O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 486 mg | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |